molecular formula C22H42O B14589536 Docos-11-YN-1-OL CAS No. 61097-37-8

Docos-11-YN-1-OL

Cat. No.: B14589536
CAS No.: 61097-37-8
M. Wt: 322.6 g/mol
InChI Key: QYGDQCWQXJPCEC-UHFFFAOYSA-N
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Description

Docos-11-YN-1-OL: is an organic compound with the molecular formula C22H42O It is a long-chain alkyne alcohol, characterized by the presence of a triple bond between the eleventh and twelfth carbon atoms and a hydroxyl group at the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docos-11-YN-1-OL typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by reduction and hydroxylation . For instance, starting from a shorter alkyne, the chain can be extended using Grignard reagents or organolithium compounds . The triple bond can then be reduced using Lindlar’s catalyst to form a cis-alkene, which is subsequently hydroxylated to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, catalytic processes and green chemistry principles are often employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Docos-11-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double bond or a single bond.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: for partial reduction and with a palladium catalyst for complete reduction.

    Substitution: or for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of docos-11-yn-1-one or docos-11-yn-1-al.

    Reduction: Formation of docos-11-en-1-ol or docosane-1-ol.

    Substitution: Formation of docos-11-yn-1-chloride or docos-11-yn-1-bromide.

Scientific Research Applications

Chemistry: Docos-11-YN-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways involving long-chain alkynes.

Medicine: Potential applications in medicine include the development of novel pharmaceuticals and drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, surfactants, and lubricants. Its unique properties make it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of Docos-11-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to form specific interactions with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

    13-Tetradece-11-yn-1-ol: Another long-chain alkyne alcohol with a similar structure but shorter chain length.

    11-Dodecyn-1-ol: A shorter alkyne alcohol with similar functional groups.

Uniqueness: Docos-11-YN-1-OL is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length can influence its solubility, melting point, and reactivity compared to shorter alkyne alcohols.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields

Properties

CAS No.

61097-37-8

Molecular Formula

C22H42O

Molecular Weight

322.6 g/mol

IUPAC Name

docos-11-yn-1-ol

InChI

InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-10,13-22H2,1H3

InChI Key

QYGDQCWQXJPCEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCCCCCCCO

Origin of Product

United States

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